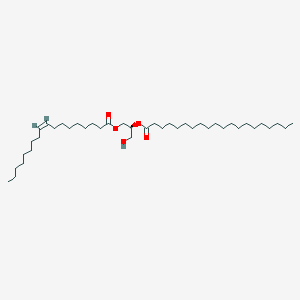
2-Hydroxy-5-octanoylbenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxy-5-octanoylbenzoic acid often involves organometallic complexes and catalysis. For example, di-n-octyltin(IV) complexes with hydroxybenzoic acid derivatives have been synthesized to study their solid-state structures and solution behaviors, highlighting the intricate synthesis routes possible for similar compounds (Baul et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as those involving hydroxybenzoic acid derivatives, is determined using techniques like X-ray diffraction, NMR, and Mossbauer spectroscopy. These studies reveal configurations like skew-trapezoidal bipyramidal arrangements and centrosymmetric tetranuclear bis(dicarboxylatotetrabutyldistannoxane) complexes, offering insights into the potential structural complexity of 2-Hydroxy-5-octanoylbenzoic acid and its analogs (Baul et al., 2007).
Chemical Reactions and Properties
2-Hydroxy-5-octanoylbenzoic acid, similar to other hydroxybenzoic acid derivatives, can undergo various chemical reactions, including esterification, amidation, and complexation with metals. These reactions are crucial for modifying the compound's properties for specific applications, such as catalysis, material science, and pharmaceuticals. The synthesis and characterization of bis(dicarboxylatotetraorganodistannoxane) units involving hydroxybenzoic acids provide a basis for understanding the reactivity and functionalization potential of such compounds (Baul et al., 2006).
Physical Properties Analysis
The physical properties of 2-Hydroxy-5-octanoylbenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement. Studies on compounds like 3,4,5-trihydroxybenzoic acid octyl ester highlight the significance of molecular packing and hydrogen bonding in determining physical properties and phase behavior, which is relevant for designing materials with desired characteristics (Jeffrey & Yeon, 1990).
Chemical Properties Analysis
The chemical properties of hydroxybenzoic acid derivatives, such as acidity, reactivity towards electrophiles and nucleophiles, and potential for forming complexes with metals, are crucial for their application in synthesis and material science. The reactivity of such compounds with organometallic complexes provides insights into their chemical versatility and potential applications in catalysis and material synthesis (Baul et al., 2007).
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
Research in organometallic chemistry has explored the synthesis and structure of complexes involving derivatives of hydroxybenzoic acids. A study by Baul et al. (2007) focused on the synthesis of di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acids. These complexes have been characterized using various spectroscopic techniques and X-ray diffraction, providing insights into their solid-state structures and solution behaviors, which are critical for understanding their potential applications in materials science and catalysis (Baul et al., 2007).
Biomedical Applications
Incorporation of hydroxybenzoic acid derivatives into hydrophilic copolymer systems has been explored for biomedical applications. Elvira et al. (2001) demonstrated the preparation of hydrogels based on polymeric derivatives of salicylic acid for potential use in biomedical fields such as drug delivery and tissue engineering (Elvira et al., 2001).
Plant Disease Control
Silverman et al. (2005) investigated the structure-activity relationship of salicylates and related compounds in inducing systemic acquired resistance (SAR) in plants. This study is significant for developing new plant protection agents against various pathogens (Silverman et al., 2005).
Organic Synthesis
In organic synthesis, the use of 2-Hydroxy-5-sulfobenzoic acid as an organocatalyst for synthesizing various compounds has been explored. Kiyani et al. (2015) described its efficiency in catalyzing the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones, highlighting its potential in facilitating diverse organic reactions (Kiyani et al., 2015).
Environmental Analysis
The determination of hydroxylated benzophenone UV absorbers in environmental water samples, as studied by Negreira et al. (2009), is essential for understanding the environmental impact of these compounds. Their research offers valuable insights into monitoring and assessing the environmental presence of such compounds (Negreira et al., 2009).
Photodegradation Studies
Gmurek et al. (2015) conducted photodegradation studies on parabens, including hydroxybenzoic acid derivatives, using ultraviolet C lamps. This research is crucial for understanding the degradation pathways and environmental fate of these compounds (Gmurek et al., 2015).
Electrochemical Studies
Research on electrochemical degradation of phenolic compounds by Wu et al. (2007) used salicylic acid (a hydroxybenzoic acid derivative) to study hydroxyl radical formation. Such studies are vital for wastewater treatment and understanding the electrochemical behavior of these compounds (Wu et al., 2007).
Wirkmechanismus
Target of Action
2-Hydroxy-5-octanoylbenzoic acid, also known as Capryloyl Salicylic Acid, primarily targets corneodesmosome protein structures . These structures are crucial for maintaining the integrity of the skin’s outermost layer, the stratum corneum .
Mode of Action
Capryloyl Salicylic Acid interacts with its targets by inducing keratolysis or keratocoagulation . This process involves the controlled destruction of all or part of the epidermis or dermis, resulting in the subsequent exfoliation of these layers . The compound’s lipophilic nature, attributed to its 8-carbon acyl fatty chain, enhances its ability to penetrate the skin and exert its effects .
Biochemical Pathways
Its action leads to theregeneration and remodeling of the epidermis and dermis , improving the appearance and texture of the treated skin .
Pharmacokinetics
Its lipophilic nature likely influences its bioavailability and distribution within the skin .
Result of Action
The primary result of Capryloyl Salicylic Acid’s action is the improvement of skin appearance and texture . By targeting corneodesmosome protein structures and inducing keratolysis, it promotes the exfoliation of the skin’s outer layers . This can help reduce the appearance of dry, damaged skin, dry patches, flaking, and blackheads, and whiteheads .
Safety and Hazards
This substance causes serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
2-Hydroxy-5-octanoylbenzoic acid is used in the treatment of various skin conditions, including dry, damaged skin, and acne vulgaris . It is also used in chemical peels, a popular tool in dermatology . Future research may focus on further understanding its mechanism of action and potential applications in dermatology .
Eigenschaften
IUPAC Name |
2-hydroxy-5-octanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGWKNBFPKCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025584 | |
| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octanoylsalicylic acid | |
CAS RN |
78418-01-6 | |
| Record name | n-Octanoyl-5-salicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryloyl salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPRYLOYL SALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)



![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)


![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)





